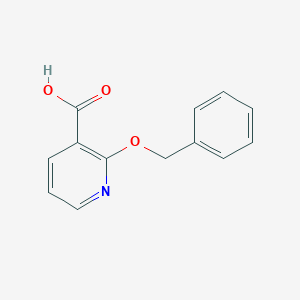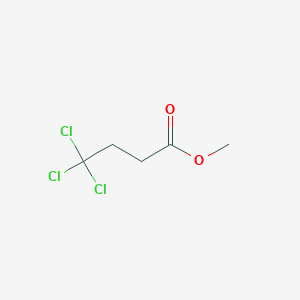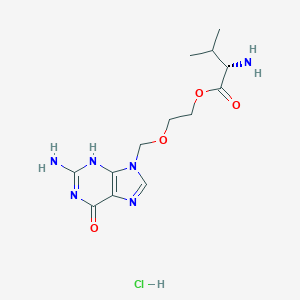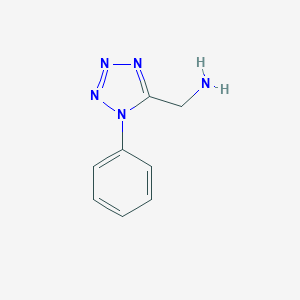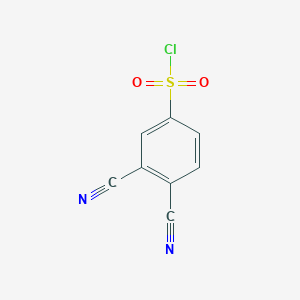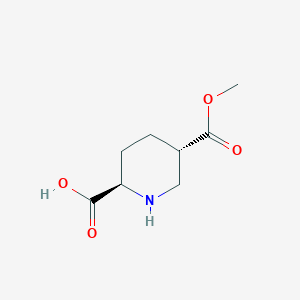
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is also known as L-Trans-2,5-Piperidine-dicarboxylic acid, which is a derivative of piperidine.
Wirkmechanismus
The exact mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems.
Biochemische Und Physiologische Effekte
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also enhances the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid for lab experiments is its high potency and selectivity. This compound has been found to exhibit a dose-dependent effect on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid. One of the most promising areas of research is the development of new derivatives of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis method of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves the reaction of L-glutamic acid with piperidine in the presence of a dehydrating agent. This reaction leads to the formation of the intermediate compound, which is further treated with methoxycarbonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
145012-49-3 |
|---|---|
Produktname |
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChI-Schlüssel |
ZDAGAXAGFIRGGV-NTSWFWBYSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@@H](NC1)C(=O)O |
SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
Kanonische SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

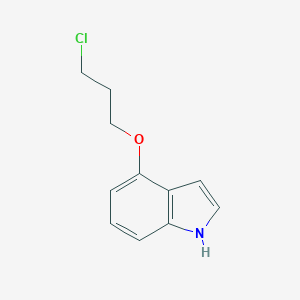
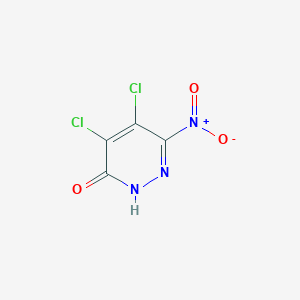
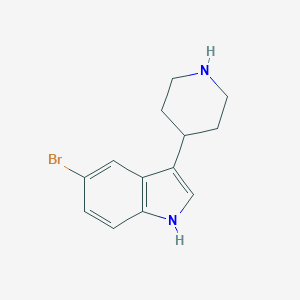
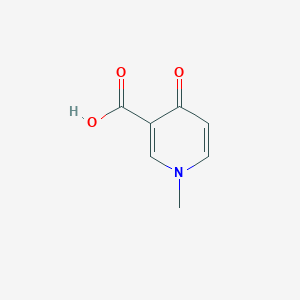
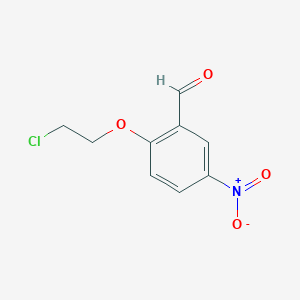
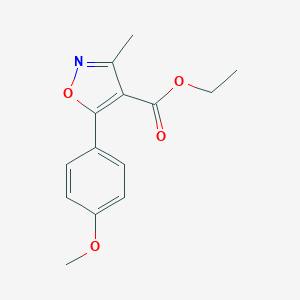
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
